molecular formula C18H16F3N3O B2758758 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide CAS No. 1787914-14-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2758758
CAS No.: 1787914-14-0
M. Wt: 347.341
InChI Key: BADVGLBUCBKGPV-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a pyrrolopyridine moiety linked to a trifluoromethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Trifluoromethylbenzamide Group: This step often involves amide bond formation between the amine group on the propyl chain and the carboxylic acid or activated ester of the trifluoromethylbenzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine moiety.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound might find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)aniline
  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)phenylacetamide

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c19-18(20,21)15-6-1-4-14(12-15)17(25)23-9-3-10-24-11-7-13-5-2-8-22-16(13)24/h1-2,4-8,11-12H,3,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVGLBUCBKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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